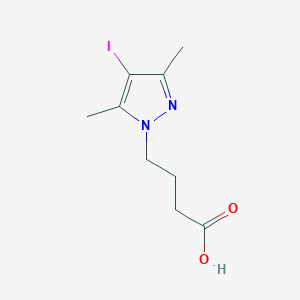

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Description

4-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a pyrazole-derived carboxylic acid with the molecular formula C₉H₁₃IN₂O₂ and a molecular weight of 308.12 g/mol. Its structure features a pyrazole ring substituted with two methyl groups at the 3- and 5-positions, an iodine atom at the 4-position, and a butanoic acid side chain at the 1-position. The iodine substituent distinguishes it from non-halogenated analogs, conferring unique steric, electronic, and physicochemical properties.

Properties

IUPAC Name |

4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O2/c1-6-9(10)7(2)12(11-6)5-3-4-8(13)14/h3-5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTNCLLMSSGBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCC(=O)O)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid typically involves the iodination of 3,5-dimethyl-1H-pyrazole followed by the introduction of a butanoic acid group. One common method includes the following steps:

Iodination of 3,5-dimethyl-1H-pyrazole: This step involves the reaction of 3,5-dimethyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to form 4-iodo-3,5-dimethyl-1H-pyrazole.

Introduction of Butanoic Acid Group: The iodinated pyrazole is then reacted with butanoic acid or its derivatives under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the butanoic acid group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Catalysts such as palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the butanoic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The closest analog is 4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid (C₉H₁₄N₂O₂; MW 182.22 g/mol), which lacks the iodine atom at the pyrazole 4-position ( ). Other hypothetical analogs include halogen-substituted derivatives (e.g., Cl, Br) or alkyl variants (e.g., methyl, ethyl). Below is a comparative analysis:

Table 1: Comparison of 4-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic Acid with Analogs

*logP values estimated using fragment-based methods (iodo > bromo > chloro > hydrogen).

Impact of Substituents on Physicochemical Properties

- Molecular Weight and Lipophilicity: The iodine atom increases molecular weight by ~126 g/mol compared to the non-iodinated analog (182.22 → 308.12 g/mol). This elevates lipophilicity (logP ≈ 2.1), reducing aqueous solubility but enhancing membrane permeability .

- Electronic Effects : Iodine’s moderate electronegativity (2.66) may slightly withdraw electron density from the pyrazole ring, altering the acidity of the carboxylic acid group (pKa ≈ 4.5–5.0, estimated).

Biological Activity

4-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H14IN3O2. Its structure features a pyrazole ring substituted with an iodine atom and a butanoic acid moiety, which may influence its biological interactions.

Research suggests that compounds containing the pyrazole structure exhibit various mechanisms of action, including:

- Inhibition of Kinases : Similar compounds have shown inhibitory effects on specific kinases involved in cancer progression, such as FLT3 and CDK kinases .

- Antiproliferative Activity : Studies indicate that pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways like AKT and ERK .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies

Several studies have highlighted the biological effects of related compounds, providing insights into the potential of this compound:

- FLT3 Inhibition Study : A derivative demonstrated potent inhibition against FLT3 with an IC50 value in the nanomolar range, leading to significant tumor regression in xenograft models .

- CDK Inhibition Research : Compounds similar to this compound showed promising results in inhibiting CDK2 and CDK6, suggesting potential applications in treating leukemia .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the pyrazole ring appears critical for enhancing biological activity. For instance, the introduction of iodine at position 4 has been associated with increased potency against certain cancer types. The butanoic acid side chain may also contribute to solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.